2-Chloro-5-methylphenylZinc bromide

Description

Historical Context and Evolution of Organozinc Reagents

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.org This pioneering work laid the foundation for a new class of reagents. However, for many years, the synthetic utility of organozinc compounds was somewhat overshadowed by the discovery of the more reactive Grignard reagents.

A significant resurgence in the use of organozinc reagents occurred with the development of palladium-catalyzed cross-coupling reactions. The work of Nobel laureate Ei-ichi Negishi in the 1970s demonstrated that organozinc compounds could be effectively coupled with various organic halides in the presence of a palladium or nickel catalyst. wikipedia.org This discovery, known as the Negishi coupling, unlocked the vast potential of organozinc reagents, allowing for the formation of carbon-carbon bonds under mild conditions and with high functional group tolerance. wikipedia.orgyoutube.com

Significance of Organozinc Halides in Organic Synthesis

Organozinc halides, with the general formula RZnX (where R is an organic group and X is a halogen), are a particularly important subclass of organozinc reagents. Their significance lies in their ability to act as robust carbon nucleophiles that are compatible with a wide array of sensitive functional groups, such as esters, amides, and nitriles. researchgate.net This chemoselectivity is a direct result of the relatively covalent and less polarized nature of the carbon-zinc bond compared to the more ionic carbon-magnesium or carbon-lithium bonds.

The direct insertion of zinc metal into organic halides is a common and effective method for the preparation of organozinc halides. The reactivity of this process can be significantly enhanced by the use of highly reactive zinc, often prepared by the reduction of zinc salts, or by the addition of activating agents like lithium chloride. researchgate.net These advancements have made a wide range of functionalized organozinc halides readily accessible for synthetic applications.

Unique Reactivity Profiles and Advantages of Aryl Organozinc Reagents

Aryl organozinc reagents, such as 2-Chloro-5-methylphenylzinc bromide, exhibit a unique reactivity profile that makes them highly valuable in the synthesis of complex aromatic compounds. A key advantage is their exceptional performance in palladium-catalyzed cross-coupling reactions like the Negishi coupling. organic-chemistry.orgnih.gov In these reactions, the arylzinc reagent efficiently transfers its aryl group to the palladium catalyst, which then couples with an organic halide to form a new carbon-carbon bond.

Unlike some other organometallic reagents, arylzinc compounds are generally prepared and used in situ. wikipedia.org They demonstrate a remarkable tolerance for various functional groups, which minimizes the need for protecting group strategies in multi-step syntheses. Furthermore, the reactions involving arylzinc reagents are often characterized by high yields and selectivity, making them a preferred choice for the construction of complex molecular architectures. The presence of halide salt additives can also play a crucial role in the reactivity of arylzinc halides in cross-coupling reactions, influencing the rate and efficiency of the transmetalation step to the palladium catalyst.

Detailed Findings on this compound

While specific, in-depth research literature exclusively focused on this compound is limited, its properties and reactivity can be confidently inferred from the well-established principles of arylzinc halide chemistry.

Data Table 1: Properties and Synthesis of this compound

| Property | Value/Description |

| Compound Name | This compound |

| CAS Number | Not available |

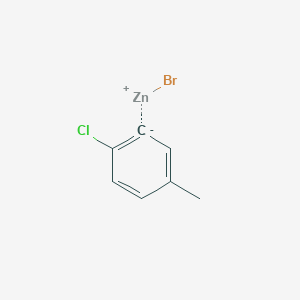

| Molecular Formula | C₇H₆BrClZn |

| Structure | |

| Synthesis Method | Direct insertion of zinc into 1-bromo-2-chloro-5-methylbenzene. This is typically performed using activated zinc powder in an ethereal solvent like tetrahydrofuran (B95107) (THF), often with the addition of an activating agent such as lithium chloride to facilitate the reaction. |

Data Table 2: Representative Reaction of this compound

| Reaction Type | Negishi Cross-Coupling |

| Reactants | This compound and an aryl halide (e.g., Iodobenzene) |

| Catalyst | A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Solvent | Tetrahydrofuran (THF) |

| Product | 2-Chloro-5-methyl-1,1'-biphenyl |

| General Scheme |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6BrClZn |

|---|---|

Molecular Weight |

270.9 g/mol |

IUPAC Name |

bromozinc(1+);1-chloro-4-methylbenzene-6-ide |

InChI |

InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

OFMBCYVXZMBCGK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C[C-]=C(C=C1)Cl.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Chloro 5 Methylphenylzinc Bromide

Direct Insertion of Zinc Metal into 1-Bromo-2-chloro-5-methylbenzene

The direct insertion of zinc metal into the carbon-bromine bond of 1-bromo-2-chloro-5-methylbenzene is a common and straightforward method for the preparation of 2-Chloro-5-methylphenylzinc bromide. nih.govhymasynthesis.com This reaction, however, often requires specific conditions to proceed efficiently due to the inherent reactivity of the starting materials and the zinc metal itself.

Activation of Zinc Metal (e.g., Rieke Zinc, LiCl Additives)

Standard zinc metal is often not reactive enough to readily insert into the aryl bromide bond. Therefore, activation of the zinc is crucial for the success of this reaction. One of the most effective methods for this is the use of Rieke zinc. nih.gov Rieke zinc is a highly reactive form of zinc powder produced by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or sodium. nih.gov This process generates a fine, highly porous zinc powder with a large surface area, significantly enhancing its reactivity.

The enhanced reactivity of Rieke zinc prepared with lithium is partially attributed to the presence of lithium chloride (LiCl) as a byproduct. nih.gov LiCl can act as an additive that helps to break up the passivating layer on the zinc surface and facilitates the oxidative addition of the aryl halide. In some cases, LiCl is intentionally added to the reaction mixture even when using other forms of activated zinc to improve the reaction rate and yield.

Another method for zinc activation involves treatment with iodine. nih.gov A small amount of iodine can etch the zinc surface, removing the passivating oxide layer and exposing fresh, reactive metal.

Reaction Conditions and Solvent Effects

The direct insertion reaction is typically carried out under inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the organozinc reagent by atmospheric oxygen and moisture. The choice of solvent is also critical to the success of the reaction. Ethereal solvents are commonly employed, with tetrahydrofuran (B95107) (THF) being the most prevalent. THF is effective at solvating the organozinc species as it forms, preventing its aggregation and precipitation. Other ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can also be used. nih.gov The reaction temperature is another important parameter and is often maintained at or below room temperature to minimize side reactions.

Table 1: Reaction Conditions for Direct Insertion

| Parameter | Typical Conditions |

| Zinc Source | Rieke Zinc or Zinc dust |

| Activation | Rieke method, Iodine, LiCl |

| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Temperature | 0°C to room temperature |

Functional Group Tolerance During Direct Insertion

A significant advantage of using organozinc reagents, and by extension the direct insertion method for their preparation, is their relatively high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. nih.govhymasynthesis.com The direct insertion of zinc into 1-bromo-2-chloro-5-methylbenzene proceeds chemoselectively, with the zinc inserting into the more reactive carbon-bromine bond over the carbon-chlorine bond. This selectivity is a key feature of this synthetic route. The reaction is also tolerant of the methyl group present on the aromatic ring.

Transmetalation Routes for this compound Formation

An alternative approach to the synthesis of this compound involves a transmetalation reaction. nih.govhymasynthesis.com This method entails the initial formation of a more reactive organometallic species, which is then reacted with a zinc halide salt, typically zinc bromide (ZnBr₂), to generate the desired organozinc reagent.

From Corresponding Organolithium Precursors

The formation of this compound can be achieved by first preparing the corresponding organolithium reagent, (2-chloro-5-methylphenyl)lithium. This is typically accomplished through a lithium-halogen exchange reaction between an alkyllithium reagent, such as n-butyllithium, and 1-bromo-2-chloro-5-methylbenzene at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. The resulting organolithium species is then quenched with a solution of zinc bromide in THF to yield this compound. nih.govnih.gov

Reaction Scheme:

1-Bromo-2-chloro-5-methylbenzene + n-Butyllithium → (2-Chloro-5-methylphenyl)lithium + n-Butyl bromide

(2-Chloro-5-methylphenyl)lithium + ZnBr₂ → this compound + LiBr

From Corresponding Grignard Reagents

Similarly, a Grignard reagent can serve as the precursor for the transmetalation reaction. The Grignard reagent, (2-chloro-5-methylphenyl)magnesium bromide, is first prepared by reacting 1-bromo-2-chloro-5-methylbenzene with magnesium metal in an ethereal solvent such as THF or diethyl ether. nih.govriekemetals.com The subsequent addition of zinc bromide to the Grignard reagent results in a transmetalation, affording this compound and magnesium bromide. bldpharm.com

Reaction Scheme:

1-Bromo-2-chloro-5-methylbenzene + Mg → (2-Chloro-5-methylphenyl)magnesium bromide

(2-Chloro-5-methylphenyl)magnesium bromide + ZnBr₂ → this compound + MgBr₂

Table 2: Transmetalation Precursors and Reagents

| Precursor | Reagents for Precursor Formation | Transmetalation Reagent |

| Organolithium | 1-Bromo-2-chloro-5-methylbenzene, n-Butyllithium | Zinc Bromide (ZnBr₂) |

| Grignard Reagent | 1-Bromo-2-chloro-5-methylbenzene, Magnesium (Mg) | Zinc Bromide (ZnBr₂) |

Boron-Zinc Exchange Pathways

The boron-zinc exchange is a powerful and widely utilized method for generating diorganozinc and organozinc halide reagents. wikipedia.orgscielo.brresearchgate.net This transmetalation process allows for the formation of new carbon-carbon bonds and is of great importance in organic synthesis. scielo.br The reaction typically involves treating an organoboron species, such as a boronic acid or ester, with a dialkylzinc reagent, most commonly diethylzinc (B1219324). scielo.brnih.gov This results in the transfer of the organic group from the boron atom to the zinc atom. scielo.br

For the preparation of this compound, the corresponding 2-chloro-5-methylphenylboronic acid would serve as the aryl group source. The reaction with diethylzinc would generate the desired arylzinc species. scielo.brnih.gov This method is particularly valuable as it provides a pathway to functionalized organozinc reagents that may be difficult to prepare by direct insertion methods. nih.gov The exchange reaction can be applied to create functionalized chiral secondary alkylzinc reagents and has been shown to be a chemoselective process. researchgate.net

Table 1: Boron-Zinc Exchange for this compound Synthesis

| Reactant 1 | Reactant 2 | Primary Product |

| 2-Chloro-5-methylphenylboronic acid | Diethylzinc (Et₂Zn) | 2-Chloro-5-methylphenyl(ethyl)zinc |

Note: The initial product is a mixed diorganozinc species. Further reaction or equilibration in the presence of zinc halides would lead to the formation of this compound.

Mechanistic Insights into Aryl Zinc Halide Formation

Understanding the mechanism by which aryl zinc halides are formed is crucial for optimizing reaction conditions and expanding their synthetic utility. The most direct method involves the reaction of an aryl halide with metallic zinc, a process governed by surface chemistry and solution-phase equilibria.

Oxidative Addition Processes on Zinc Surface

For the reaction to proceed efficiently, the zinc metal often needs to be activated. wikipedia.org One method involves using "Rieke zinc," a highly reactive form of zinc produced by the reduction of a zinc salt like ZnCl₂. riekemetals.comnih.gov The oxidative addition itself is believed to proceed via a single-electron transfer (SET) pathway. nih.gov Kinetic studies and experiments with radical clocks support the presence of radical intermediates during the reaction. acs.org In the case of aryl halides, the mechanism is consistent with the formation of an aryl halide radical anion as a key intermediate. acs.org The reaction rate can be accelerated by polar solvents, which enhance the oxidative addition step. nih.gov

Table 2: Key Mechanistic Steps in Oxidative Addition

| Step | Description | Key Intermediates | Influencing Factors |

| Activation | Pre-treatment of zinc metal to remove passivating layers and increase surface area. | Activated Zinc (Zn*) | Rieke method (reduction of ZnCl₂), 1,2-dibromoethane. wikipedia.orgriekemetals.com |

| Electron Transfer | Single-electron transfer (SET) from the activated zinc surface to the aryl halide. | Aryl halide radical anion | Electronic properties of the aryl halide. acs.org |

| Bond Cleavage & Formation | Cleavage of the carbon-halogen bond and formation of a new carbon-zinc bond on the metal surface. | Surface-bound RZnX | Solvent polarity. nih.gov |

Role of Solubilization and Aggregation in Solution

The choice of solvent and the presence of salt additives play a pivotal role. While polar aprotic solvents like DMSO can accelerate the initial oxidative addition, solvents like tetrahydrofuran (THF) are commonly used, often in conjunction with activating salts. nih.gov Lithium chloride (LiCl) is a particularly effective additive that dramatically accelerates the formation of soluble organozinc reagents. nih.gov Its primary role is not to speed up the surface reaction but to facilitate the solubilization of the organozinc intermediates after they have formed. nih.govnih.gov The mechanism involves the formation of soluble "ate" complexes, such as (THF)nLi[RZnX₂], which are more easily detached from the zinc surface. nih.gov

Once in solution, organozinc halides exist in a complex equilibrium. The well-known Schlenk equilibrium applies, where the organozinc halide (RZnX) can disproportionate to form the diorganozinc species (R₂Zn) and a zinc salt (ZnX₂). wikipedia.org The position of this equilibrium and the state of aggregation of the organozinc species are influenced by the solvent, concentration, and the presence of salts like LiCl. chemrxiv.orguni-muenchen.de Computational and spectroscopic studies have been employed to understand the various solvation and aggregation states of these reagents in solution. chemrxiv.org

Table 3: Factors Influencing Solubilization and Aggregation

| Factor | Role in Solubilization | Role in Aggregation/Equilibria |

| Solvent (e.g., THF) | Solvates the organozinc species, aiding its removal from the zinc surface. | Influences the position of the Schlenk equilibrium and the structure of solvated complexes. nih.govchemrxiv.org |

| Salt Additives (e.g., LiCl) | Forms soluble "ate" complexes (e.g., (THF)nLi[RZnX₂]), greatly enhancing the rate of solubilization. nih.gov | Can lead to the formation of different solution species and aggregates, affecting reactivity. uni-muenchen.denih.gov |

| Concentration | Higher concentrations can favor the formation of dimeric or higher-order aggregates. | Affects the relative amounts of RZnX, R₂Zn, and ZnX₂ via the Schlenk equilibrium. |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 5 Methylphenylzinc Bromide in Organic Transformations

Fundamental Reactivity Compared to Other Organometallics

Organozinc compounds, including 2-Chloro-5-methylphenylzinc bromide, occupy a unique position in the reactivity spectrum of organometallic reagents. They are generally less reactive than their organolithium and Grignard counterparts. slideshare.netwikipedia.org This attenuated reactivity is attributed to the more covalent nature of the carbon-zinc bond compared to the more ionic carbon-lithium and carbon-magnesium bonds. slideshare.netuni-muenchen.de

This moderation in reactivity translates to a higher chemoselectivity and functional group tolerance. wikipedia.orguni-muenchen.de For instance, while organolithium and Grignard reagents readily react with a wide array of electrophiles, including esters and nitriles, organozinc reagents are often compatible with these functional groups. wikipedia.orgmdpi.com This allows for the synthesis of complex, functionalized molecules without the need for extensive protecting group strategies. mdpi.com The use of organozinc compounds in palladium-catalyzed cross-coupling reactions, known as the Negishi coupling, has become a vital method for forming carbon-carbon bonds due to this high functional group tolerance. nobelprize.org

The table below provides a comparative overview of the reactivity of different classes of organometallic reagents.

| Organometallic Reagent | General Reactivity | Functional Group Tolerance | Common Applications |

| Organolithium (R-Li) | Very High | Low | Polymerization, Strong Base |

| Grignard (R-MgX) | High | Moderate | Nucleophilic Addition to Carbonyls |

| Organozinc (R-ZnX) | Moderate | High | Negishi Coupling, Reformatsky Reaction |

| Organocuprate (R₂CuLi) | Low | High | Conjugate Addition |

Stereochemical Considerations in Reactions Involving Aryl Zinc Halides

The stereochemical outcome of reactions involving organozinc reagents is a critical aspect of their synthetic utility. This section explores the stereospecificity, configurational stability, and the use of these reagents in enantioconvergent and diastereoselective processes.

Stereospecificity and Configurational Stability

The configurational stability of chiral organozinc reagents is a key factor in achieving stereospecific transformations. Research has shown that chiral secondary non-stabilized dialkylzinc reagents can be configurationally stable for several hours at room temperature. nih.govcore.ac.uk This stability is crucial for their successful application in stereoretentive cross-coupling reactions. core.ac.uk For a stereoselective cross-coupling to occur, both the transmetalation and reductive elimination steps of the catalytic cycle must proceed with high stereoselectivity. core.ac.uk The inherent stability of the chiral zinc reagent ensures that its stereochemical integrity is maintained throughout the reaction sequence. nih.govcore.ac.uk

Enantioconvergent Processes with Racemic Precursors

Enantioconvergent catalysis offers an elegant strategy for the synthesis of enantiomerically enriched compounds from racemic starting materials. In this approach, a chiral catalyst selectively converts one enantiomer of a racemic substrate to a single enantiomer of the product, while the other enantiomer is either unreactive or is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.

While direct examples involving this compound are not prevalent in the literature, the broader concept has been demonstrated with other organometallic reagents. For instance, enantioconvergent arylations of racemic secondary alcohols have been achieved using nickel-N-heterocyclic carbene catalysis with arylboronic esters. nih.gov Similarly, copper-catalyzed radical C-N coupling of racemic secondary alkyl halides has been used to access α-chiral primary amines. acs.org These examples highlight the potential for developing enantioconvergent processes utilizing racemic aryl zinc halides in the presence of a suitable chiral catalyst system.

Diastereoselective Control in Addition Reactions

Diastereoselective reactions are fundamental in constructing molecules with multiple stereocenters. Organozinc reagents have been successfully employed in diastereoselective addition reactions. For example, palladium-catalyzed cross-coupling reactions of cyclic alkylzinc reagents have demonstrated high diastereoselectivity, which is thermodynamically controlled. core.ac.uk

Catalytic Activation Strategies for Enhanced Reactivity

While the inherent reactivity of organozinc reagents is advantageous for chemoselectivity, their utility in coupling with less reactive electrophiles, such as aryl chlorides, often necessitates catalytic activation. rsc.org Palladium and nickel complexes are the most common catalysts employed for this purpose, significantly broadening the scope of reactions involving aryl zinc halides. wikipedia.orgacs.org

Strategies to enhance reactivity include the use of specific ligands that can influence the electronic and steric properties of the metal center, thereby facilitating key steps in the catalytic cycle. uvic.ca Furthermore, additives can play a crucial role. For instance, the presence of lithium chloride (LiCl) is known to facilitate the formation of "zincate" species, which are more reactive in transmetalation. wikipedia.org The choice of solvent can also impact reactivity, with polar aprotic solvents like THF and DMPU often being employed. researchgate.net

The following table summarizes some catalytic systems used for the activation of organozinc reagents.

| Catalyst System | Reaction Type | Key Features |

| Pd(PPh₃)₄ / Ni(acac)₂ | Negishi Coupling | High functional group tolerance |

| Pd/Josiphos | Thiol Coupling | High turnover numbers |

| InCl₃ / LiCl | Zinc Insertion | Preparation of functionalized arylzinc halides |

| AgOAc | Zinc Insertion | Promotes insertion into aryl iodides |

| CoBr₂ / Pyridine | Electrochemical | Formation of arylzinc species from aryl halides |

Palladium-Catalyzed Reaction Mechanisms

The palladium-catalyzed cross-coupling of organozinc reagents with organic halides, known as the Negishi coupling, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0)/palladium(II) couple. nih.gov

The catalytic cycle is initiated by the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated palladium(0) species. nobelprize.orguvic.caacs.org This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. uvic.caacs.org The reactivity of aryl halides in this step generally follows the trend I > Br > Cl. uvic.ca Two primary mechanisms have been proposed for oxidative addition: a concerted, three-centered pathway and a more polar, SɴAr-like nucleophilic displacement pathway. acs.orgchemrxiv.org

The next crucial step is transmetalation , where the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. nobelprize.orgwikipedia.orgnih.gov This step is often the rate-limiting step in the catalytic cycle. wikipedia.org The presence of empty p-orbitals on zinc facilitates this process. nih.govuni-muenchen.de

Finally, the cycle is completed by reductive elimination , where the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated. nobelprize.orgyoutube.com For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center. osti.gov

This catalytic cycle is a unifying theme for many palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Hiyama couplings, with the primary difference being the nature of the organometallic nucleophile used. libretexts.org

Nickel-Catalyzed Reaction Mechanisms

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis due to the unique properties of nickel, which can access multiple oxidation states (from Ni(0) to Ni(IV)) and facilitate reactions involving radical pathways. nyu.edusci-hub.se In the context of this compound, nickel catalysis offers distinct mechanistic routes compared to traditional palladium-catalyzed couplings.

The catalytic cycle of a nickel-catalyzed cross-coupling reaction with an aryl electrophile typically commences with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a reducing agent, such as manganese or zinc metal. This Ni(0) complex then undergoes oxidative addition with the aryl electrophile. However, when coupling two different electrophiles, a cross-electrophile coupling (XEC) mechanism is often operative. wisc.edu

Mechanistic investigations into nickel-catalyzed cross-electrophile couplings, for instance between 2-chloropyridines and aryl bromides, suggest the in situ formation of an aryl-zinc species, followed by a nickel-catalyzed cross-coupling of this organozinc reagent with the chloro-heterocycle. wisc.edu A similar pathway can be envisioned for reactions involving this compound.

A proposed general mechanism for the nickel-catalyzed cross-coupling of this compound with an organic halide (R-X) is outlined below:

Table 1: Proposed Catalytic Cycle for Nickel-Catalyzed Cross-Coupling

| Step | Description | Intermediate |

| I | Oxidative Addition | A Ni(0) species oxidatively adds to the organic halide (R-X) to form a Ni(II) intermediate. |

| II | Transmetalation | The organonickel(II) intermediate undergoes transmetalation with this compound. |

| III | Reductive Elimination | The resulting diorganonickel(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. |

Recent studies have also highlighted the role of radical pathways in nickel catalysis, especially when dealing with alkyl halides. sci-hub.senih.gov These reactions can proceed through a radical-chain mechanism where a Ni(I) species plays a central role. researchgate.net The formation of radical intermediates allows for the coupling of substrates that are typically challenging for palladium-based systems.

Copper-Promoted Reactivity

Copper-catalyzed or -promoted reactions offer a cost-effective and versatile alternative for the functionalization of organozinc reagents. While palladium and nickel catalysis often dominate the field of cross-coupling, copper's unique reactivity profile enables different types of transformations.

In the context of this compound, copper can promote both cross-coupling and other functionalization reactions. For instance, copper-promoted C-Se cross-coupling reactions of 2-selenohydantoins with arylboronic acids have been reported, showcasing copper's ability to facilitate the formation of carbon-heteroatom bonds. nih.gov While this example does not directly involve an organozinc reagent, the principles can be extended.

A notable copper-promoted reaction is the C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides, where the reaction is facilitated by a copper catalyst in DMSO under air. beilstein-journals.org Mechanistic insights from related copper-catalyzed aerobic oxidative coupling reactions suggest an "oxidase"-type mechanism. This involves two half-reactions: the aerobic oxidation of a Cu(I) catalyst to Cu(II), followed by the Cu(II)-promoted coupling step. rsc.org

For the reaction of this compound, a copper-promoted pathway could involve the formation of a copper-ate complex, which then participates in the bond-forming step.

Table 2: Plausible Steps in Copper-Promoted Reactions

| Step | Description |

| I | Transmetalation |

| II | Oxidative Addition/Coupling |

The specific mechanism will be highly dependent on the nature of the coupling partner and the reaction conditions, including the solvent and any additives.

Iron and Cobalt Catalysis in Organozinc Chemistry

The use of earth-abundant and less toxic first-row transition metals like iron and cobalt as catalysts for cross-coupling reactions has gained significant attention. These metals offer a more sustainable alternative to precious metals like palladium.

Iron and cobalt-catalyzed cross-coupling reactions of organozinc reagents with aryl and heteroaryl bromides or chlorides have been successfully developed. researchgate.net For instance, a catalytic system comprising CoCl₂ and isoquinoline (B145761) has been shown to be effective for the cross-coupling of benzylic zinc reagents. researchgate.net While not directly involving this compound, these findings suggest its potential as a competent coupling partner in similar systems.

The mechanistic pathways for iron and cobalt-catalyzed reactions are often complex and can involve multiple oxidation states of the metal. It is generally accepted that these reactions can proceed through radical pathways, which distinguishes them from the more common two-electron processes observed with palladium. A cobalt-catalyzed asymmetric cross-coupling of fluorinated secondary benzyl (B1604629) bromides has been reported, highlighting the potential for stereoselective transformations. researchgate.net

Transition Metal-Free Activation Methods

While transition metal catalysis is a cornerstone of modern organic synthesis, the development of transition-metal-free coupling reactions is a growing area of interest due to the benefits of avoiding potentially toxic and expensive metal catalysts. cas.cn

These reactions often proceed through different mechanistic paradigms, such as nucleophilic aromatic substitution (SNAᵣ), benzyne (B1209423) intermediates, or radical pathways initiated by a base or other additives. cas.cnresearchgate.net A transition-metal-free Suzuki-type cross-coupling of benzyl halides and boronic acids has been demonstrated to proceed via a 1,2-metallate shift, a mechanism that could potentially be accessed by organozinc reagents under specific conditions. researchgate.net

For this compound, a transition-metal-free reaction could be initiated by a strong base, leading to the formation of a highly reactive intermediate that can then engage with an electrophile. The feasibility and selectivity of such a reaction would be highly dependent on the substrate scope and reaction conditions.

Functional Group Compatibility and Chemoselectivity

A key advantage of organozinc reagents, including this compound, is their excellent functional group compatibility. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Nickel-catalyzed cross-electrophile couplings, for example, have demonstrated promising functional group tolerance. nih.gov Similarly, cobalt-catalyzed cross-couplings of benzylic zinc reagents have been shown to be compatible with a variety of functional groups on both the organozinc reagent and the electrophile. researchgate.net

The chemoselectivity of reactions involving this compound is another critical aspect. In molecules containing multiple reactive sites, the ability to selectively react at one position over another is paramount. For instance, in a molecule containing both a bromo and a chloro substituent, it is often possible to achieve selective cross-coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides has been achieved via photoredox/nickel dual catalysis, demonstrating the potential for high chemoselectivity. nih.gov

The choice of catalyst and reaction conditions plays a crucial role in controlling chemoselectivity. For example, nickel catalysts can be tuned with different ligands to favor one reaction pathway over another. researchgate.net

Advanced Applications of 2 Chloro 5 Methylphenylzinc Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, and 2-chloro-5-methylphenylzinc bromide has emerged as a key player in this field. Its reactivity allows for the creation of new bonds with a diverse range of electrophilic partners, providing access to a wide array of functionalized aromatic compounds.

Negishi Cross-Coupling Reactions with Aryl and Vinyl Halides

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process, stands as a powerful method for the formation of carbon-carbon bonds between organozinc compounds and various organic halides. organic-chemistry.org this compound is an effective nucleophilic partner in these reactions, readily coupling with both aryl and vinyl halides to produce unsymmetrical biaryls and substituted alkenes, respectively. These transformations are noted for their high yields and functional group tolerance. organic-chemistry.org The general scheme for the Negishi coupling involves the reaction of the organozinc reagent with an aryl or vinyl halide in the presence of a palladium or nickel catalyst.

The efficiency and selectivity of the Negishi cross-coupling reaction are heavily influenced by the choice of catalyst and, more specifically, the ligand coordinated to the metal center. Research has shown that bulky, electron-rich phosphine (B1218219) ligands are particularly effective in promoting the desired cross-coupling pathway while suppressing unwanted side reactions like β-hydride elimination. nih.govorganic-chemistry.org

For instance, the development of biarylphosphine ligands, such as CPhos, has been instrumental in improving the efficiency of Negishi couplings involving sterically demanding substrates. nih.govmit.edu These ligands facilitate the reductive elimination step of the catalytic cycle, leading to higher yields and selectivities. nih.gov Catalyst systems employing palladium acetate (B1210297) or palladium(II) chloride in combination with such ligands have demonstrated high efficacy. researchgate.net Optimization studies have explored various palladium sources and phosphine ligands to achieve high yields and diastereoselectivity in these coupling reactions. researchgate.net

Table 1: Effect of Ligands on Negishi Cross-Coupling Efficiency

| Ligand | Catalyst System | Yield (%) | Reference |

| CPhos | Pd₂(dba)₃ | High | researchgate.net |

| RuPhos | Pd₂(dba)₃ | Low | researchgate.net |

| SPhos | Pd(OAc)₂ | Moderate | researchgate.net |

| XPhos | Pd(OAc)₂ | Low | researchgate.net |

This table is a representative example and specific yields may vary depending on the substrates and reaction conditions.

A significant advantage of using this compound in Negishi couplings is its ability to react effectively with substrates that are sterically hindered or electronically demanding. The optimized catalyst systems, particularly those employing bulky biarylphosphine ligands, can overcome the steric repulsion that might otherwise hinder the reaction. nih.govmit.edu This allows for the synthesis of tetra-ortho-substituted biaryls, which are challenging targets due to severe steric hindrance around the forming bond. researchgate.net

Furthermore, the reaction tolerates a wide range of functional groups on the aryl or vinyl halide partner, including esters, nitriles, and even sensitive aldehydes. organic-chemistry.orgmit.edu This broad substrate scope makes the Negishi coupling with this compound a highly versatile tool for the synthesis of complex, functionalized molecules.

Fukuyama Cross-Coupling Reactions

The Fukuyama cross-coupling reaction provides a direct route to ketones by reacting an organozinc reagent with a thioester in the presence of a palladium catalyst. wikipedia.org this compound can be effectively employed in this reaction to synthesize aryl ketones. A key advantage of the Fukuyama coupling is its high chemoselectivity; it proceeds under mild conditions and is compatible with a variety of sensitive functional groups that might not be tolerated in other ketone synthesis methods. wikipedia.org

The proposed mechanism involves the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. wikipedia.org The reaction has been shown to be effective with various palladium sources, including palladium on carbon (Pd/C) and palladium acetate. researchgate.net

Table 2: Fukuyama Coupling of Organozinc Reagents with Thioesters

| Organozinc Reagent | Thioester | Catalyst | Product | Reference |

| This compound | Ethyl thiobenzoate | Pd(PPh₃)₄ | 2-Chloro-5-methylbenzophenone | wikipedia.org |

This is a representative example. Specific substrates and conditions will influence the outcome.

Conjugate Addition Reactions to Unsaturated Carbonyls

This compound can also participate in conjugate addition reactions, specifically Michael additions, to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, the organozinc reagent acts as a soft nucleophile, adding to the β-carbon of the unsaturated system. This reaction is a powerful method for the formation of carbon-carbon bonds and the creation of 1,5-dicarbonyl compounds or related structures. masterorganicchemistry.com The reaction is typically facilitated by a copper catalyst, which promotes the 1,4-addition over the 1,2-addition to the carbonyl group.

The mechanism involves the formation of a copper-zinc intermediate which then delivers the aryl group to the enone. This method is highly valuable for the synthesis of complex molecules containing new carbon-carbon bonds at the β-position of a carbonyl system.

Addition to Iminium and Related Electrophiles

The nucleophilic character of this compound extends to its ability to add to iminium ions and related electrophilic species. Iminium ions, which are typically generated in situ from the corresponding imines or enamines, are potent electrophiles that readily react with organometallic reagents. The addition of this compound to an iminium ion results in the formation of a new carbon-carbon bond and the creation of a substituted amine. This reaction provides a valuable route for the synthesis of complex amine-containing structures.

Cyclization Reactions

While direct, specific examples of intramolecular cyclization reactions involving this compound are not extensively documented in readily available literature, the principles of organozinc chemistry suggest its potential in such transformations. Generally, organozinc reagents can participate in intramolecular cyclizations where the zinc-bearing aryl group acts as a nucleophile, attacking a tethered electrophilic functional group within the same molecule. This can lead to the formation of various carbocyclic and heterocyclic ring systems. The success of such reactions is contingent on the nature of the electrophilic partner, the length and flexibility of the tether connecting the reacting moieties, and the reaction conditions employed.

Allylation Reactions

The allylation of carbonyl compounds to produce homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Organozinc reagents are well-suited for this transformation. Although specific studies detailing the use of this compound in allylation reactions are not prevalent, the general mechanism involves the nucleophilic addition of the organozinc compound to an aldehyde or ketone. In a typical procedure, the organozinc reagent would be reacted with an allylic halide, such as allyl bromide, to form an allylzinc intermediate, which then adds to the carbonyl compound. The moderate reactivity of organozinc reagents is advantageous as it often prevents side reactions like pinacol (B44631) coupling.

Transformations Involving Heteroatomic Electrophiles

A significant application of aryl-zinc reagents lies in their reaction with heteroatomic electrophiles, particularly in the context of multicomponent reactions. A notable example is the Mannich-like reaction for the synthesis of complex molecules like clopidogrel (B1663587) and ticlopidine. In a process analogous to the one using 2-chlorophenylzinc bromide, this compound can act as a potent nucleophile. mdpi.com The reaction typically involves the in-situ formation of an iminium ion from an amine and an aldehyde or its derivative. The organozinc reagent then adds to this electrophilic nitrogen-containing species, forming a new carbon-nitrogen bond and constructing a more complex molecular framework. This strategy is highly efficient for creating substituted amine derivatives.

The nucleophilic character of this compound also allows for its reaction with sulfur and oxygen-based electrophiles. While specific examples with this particular reagent are scarce, the general reactivity of organozinc compounds suggests potential applications. For instance, reactions with sulfenyl chlorides (R-SCl) could lead to the formation of aryl sulfides. Similarly, reactions with certain oxygen electrophiles, though less common for organozinc reagents compared to more reactive organometallics, could potentially yield ether or phenol (B47542) derivatives under specific catalytic conditions.

Regioselective and Chemoselective Transformations

The utility of this compound is significantly enhanced by its ability to participate in regioselective and chemoselective reactions, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling.

Regioselectivity refers to the preferential reaction at one of two or more possible reactive sites. In the case of this compound, the zinc is attached to a specific carbon atom of the substituted benzene (B151609) ring. In a cross-coupling reaction with a polyhalogenated aromatic or heteroaromatic substrate, the regioselectivity would be dictated by the relative reactivity of the different halogen substituents on the coupling partner, often influenced by the choice of catalyst and ligands. For instance, in a di- or tri-halogenated heterocycle, the reaction can often be directed to a specific position based on the electronic and steric environment of the carbon-halogen bonds.

Chemoselectivity is the selective reaction of one functional group in the presence of other, similar functional groups. Organozinc reagents like this compound exhibit excellent chemoselectivity. They are known to tolerate a wide variety of functional groups, such as esters, amides, nitriles, and ketones, both in the organozinc reagent itself and in the electrophilic coupling partner. This high degree of functional group tolerance is a major advantage of Negishi coupling over other cross-coupling methods that employ more reactive organometallic reagents. This allows for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. For example, a palladium-catalyzed cross-coupling of this compound with an aryl halide containing an ester group would be expected to proceed selectively at the carbon-halogen bond, leaving the ester moiety intact. nih.gov

Below is a table summarizing the types of transformations discussed:

| Reaction Type | Reactants | Product Type | Key Features |

| Cyclization (Potential) | This compound with a tethered electrophile | Carbocyclic or Heterocyclic compounds | Intramolecular reaction, dependent on substrate structure |

| Allylation (General) | This compound, Allylic Halide, Carbonyl Compound | Homoallylic Alcohols | Carbon-carbon bond formation |

| Mannich-like Reaction | This compound, Amine, Aldehyde | Substituted Amines | Carbon-nitrogen bond formation, multicomponent reaction |

| Negishi Cross-Coupling | This compound, Aryl/Vinyl Halide, Palladium Catalyst | Biaryls or Substituted Alkenes | High functional group tolerance (chemoselectivity), specific bond formation (regioselectivity) |

Theoretical and Computational Investigations of 2 Chloro 5 Methylphenylzinc Bromide Chemistry

Electronic Structure Analysis of Aryl Zinc Halides

The electronic structure of aryl zinc halides like 2-Chloro-5-methylphenylzinc bromide is central to their chemical reactivity. Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are used to probe the nature of the bonding and charge distribution within these molecules. beilstein-journals.orgnih.gov

The Carbon-Zinc (C-Zn) bond in these reagents is predominantly covalent but possesses significant ionic character. DFT calculations reveal the distribution of electron density and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they govern the molecule's behavior as a nucleophile and its interaction with electrophiles and catalysts. In a typical aryl zinc halide, the HOMO is often localized on the C-Zn bond, reflecting its nucleophilic character.

NBO analysis provides a quantitative picture of the charge distribution. nih.gov The zinc atom, being more electropositive than carbon, carries a partial positive charge, while the aryl carbon atom attached to zinc bears a partial negative charge. The halogen (bromine) also carries a significant negative charge. This charge separation is key to the reagent's reactivity in processes like transmetalation in cross-coupling reactions.

QTAIM analysis further characterizes the chemical bonds. beilstein-journals.orgnih.gov The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between atoms distinguish between covalent (shared-shell) and ionic (closed-shell) interactions. For the C-Zn bond, these analyses typically indicate a polar covalent bond, while the Zn-Br bond exhibits a more ionic character. nih.gov

| Property | Description | Typical Finding for Aryl-Zn-X | Significance |

| Bonding | Nature of the C-Zn and Zn-X bonds | C-Zn: Polar covalent; Zn-X: Highly polar/ionic nih.gov | Dictates nucleophilicity and reactivity in transmetalation. |

| Charge Distribution | NBO/Mulliken atomic charges | C(aryl): Partial negative; Zn: Partial positive; X: Partial negative | Influences solubility, aggregation, and interaction with catalysts. |

| Frontier Orbitals | HOMO-LUMO energy and localization | HOMO often localized on C-Zn bond; LUMO on the aryl ring/metal center | Determines nucleophilic strength and sites of electrophilic attack. |

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT has become an indispensable tool for mapping the potential energy surfaces of reactions involving organozinc reagents, most notably in palladium- or nickel-catalyzed cross-coupling reactions like the Negishi coupling. nih.govacs.org These studies provide detailed, step-by-step mechanistic insights that are often inaccessible through experimental means alone. mdpi.com

Computational studies have been crucial in identifying the transition states and intermediates that form during reactions of aryl zinc halides. In a typical Negishi cross-coupling cycle, the key steps are oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

| Reaction Step (Negishi Coupling) | Description | Key Computational Insight |

| Oxidative Addition | Aryl halide adds to the low-valent metal catalyst (e.g., Pd(0)). | Determination of reaction barriers for different aryl halides. nih.gov |

| Transmetalation | The aryl group is transferred from the zinc reagent to the metal catalyst. | Elucidation of transition state structures (e.g., four-centered vs. open). |

| Reductive Elimination | The two coupled organic fragments are eliminated from the metal center. | Calculation of the energy barrier, which often determines product formation efficiency. nih.gov |

The solvent plays a critical role in the reactivity of organozinc reagents. Computational studies have shown that coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) stabilize the organozinc species by coordinating to the Lewis acidic zinc center. researchgate.netrsc.org This coordination influences the reagent's solubility, aggregation state, and reactivity.

Aryl zinc halides can exist as monomers, dimers, or higher-order aggregates in solution, often in equilibrium (a form of the Schlenk equilibrium). DFT calculations, combined with experimental data from diffusion NMR, have been used to investigate these aggregation phenomena. rsc.org These studies reveal that different solvents can stabilize different states. For example, the superior coordinating ability of DME can stabilize a transition state for conjugate addition that involves two organozinc units, lowering the activation energy compared to the same reaction in THF and explaining the experimentally observed difference in reactivity. rsc.org Ab initio molecular dynamics simulations have also been employed to explore the various solvation states of organozinc species at room temperature, providing a more dynamic picture of the solvent-reagent interactions. chemrxiv.org

In asymmetric synthesis, where a chiral product is formed preferentially, computational studies are vital for understanding the origin of enantioselectivity. For the addition of organozinc reagents to aldehydes or ketones in the presence of a chiral ligand or catalyst, DFT is used to model the transition states leading to the different stereoisomeric products. acs.orgnih.gov

By calculating the energies of the diastereomeric transition states, researchers can predict which product will be favored. The energy difference between these transition states determines the enantiomeric excess (ee) of the reaction. These models allow for a detailed analysis of the non-covalent interactions (such as steric hindrance or hydrogen bonding) between the substrate, the reagent, and the chiral catalyst that are responsible for stereochemical control. rsc.org Such insights are invaluable for the rational design of new and more effective chiral catalysts for reactions involving aryl zinc halides. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape and its interactions within a solvent environment. nih.gov

MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. This allows for the simulation of how the molecule flexes, rotates, and interacts with surrounding solvent molecules on a nanosecond timescale. nih.govcurtin.edu.au This is particularly useful for understanding the conformational preferences of the aryl group and any associated ligands, as well as the dynamic nature of solvent coordination and aggregation. Coarse-grained analysis can simplify these complex systems to study larger-scale phenomena. nih.gov Recent work combining ab initio MD with spectroscopic techniques like X-ray absorption near-edge structure (XANES) has begun to provide an exceptionally detailed picture of organozinc structures in solution. chemrxiv.org

Analytical Methodologies for Research on Organozinc Reagents and Their Reactions

In Situ Spectroscopic Techniques for Mechanistic Elucidation

In situ spectroscopic techniques are powerful tools for observing reactions as they occur, providing a dynamic picture of transient intermediates and mechanistic pathways without the need for quenching the reaction. rsc.org These methods have been instrumental in unraveling the complexities of organometallic reactions, including those involving organozinc species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of mechanistic chemistry, offering detailed structural and dynamic information about species in solution. youtube.com In the context of organozinc reagents like 2-Chloro-5-methylphenylzinc bromide, NMR is invaluable for tracing reaction pathways and understanding fundamental equilibria.

One of the key phenomena in organozinc halide solutions is the Schlenk equilibrium, a process where two molecules of an organomagnesium halide disproportionate into a dialkylmagnesium species and a magnesium halide salt. wikipedia.org A similar equilibrium exists for organozinc halides (RZnX), which can exist in equilibrium with the corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂). nih.gov ¹H and ¹³C NMR spectroscopy can be used to monitor the position of this equilibrium by observing the distinct chemical shifts of the organic moieties in each species. nih.govwiley.com For instance, the methyl and aromatic protons of this compound would exhibit different NMR signals compared to bis(2-chloro-5-methylphenyl)zinc.

Furthermore, time-course NMR analysis allows for the kinetic profiling of reactions. youtube.com By acquiring NMR spectra at regular intervals during a reaction, such as a Negishi coupling involving this compound, the consumption of reactants and the formation of products and intermediates can be quantified. wikipedia.orgnih.gov This data provides unparalleled insight into reaction rates and orders, helping to elucidate the catalytic cycle. youtube.com For example, ¹H NMR kinetic studies have been used to demonstrate the accelerative effect of additives like trimethylsilyl (B98337) chloride (TMSCl) on the formation of organozinc reagents by monitoring the appearance of the product signals over time. nih.gov

| NMR Application | Information Gained for this compound Reactions | Relevant Nuclei |

| Schlenk Equilibrium Studies | Determination of the relative concentrations of ArZnBr, Ar₂Zn, and ZnBr₂ (where Ar = 2-Chloro-5-methylphenyl). wikipedia.orgnih.gov | ¹H, ¹³C |

| Reaction Kinetics Monitoring | Real-time tracking of reactant consumption and product formation to determine rate laws and catalyst efficiency in Negishi couplings. youtube.com | ¹H, ¹⁹F (if applicable) |

| Intermediate Identification | Detection and structural characterization of transient organopalladium intermediates in cross-coupling reactions. researchgate.net | ¹H, ¹³C, ³¹P (with phosphine (B1218219) ligands) |

This table illustrates the application of NMR spectroscopy in studying reactions of this compound.

The formation of organozinc reagents via the direct reaction of an organic halide with zinc metal is a heterogeneous process, making it challenging to study the intermediates that form on the zinc surface. nih.gov Fluorescence microscopy has emerged as a highly sensitive technique capable of observing these surface-bound species in real time. nih.govescholarship.org

While direct fluorescence studies on this compound are not extensively documented, the methodology developed for other organozinc reagents is directly applicable. This technique often involves tagging the organic halide with a fluorescent probe, such as a BODIPY dye. escholarship.org As the tagged halide reacts on the zinc surface to form the organozinc intermediate, its fluorescence can be imaged. This allows researchers to visualize where on the metal surface the reaction occurs and to study the persistence and subsequent solubilization of the organozinc species. nih.gov

Fluorescence lifetime imaging microscopy (FLIM) can provide even more detailed information about the chemical microenvironment of the surface intermediates. researchgate.net Changes in the fluorescence lifetime can indicate interactions with activating agents or different solvent environments, providing insights into the mechanism of zinc activation and the role of additives in promoting the formation of the organozinc reagent. researchgate.netescholarship.org

| Fluorescence Microscopy Technique | Insight into this compound Formation |

| Single-Particle Fluorescence Microscopy | Visualization of the sites of oxidative addition on the zinc metal surface. escholarship.org |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Characterization of the chemical environment of surface-bound intermediates and the effect of activating agents. researchgate.net |

| Solubilization Studies | Observation of the removal of the organozinc product from the zinc surface into the solution. nih.gov |

This table outlines the use of fluorescence microscopy techniques for studying the formation of this compound.

Advanced Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatography is an essential tool for the separation and purification of organic compounds. In the context of reactions involving this compound, such as Negishi cross-couplings, advanced chromatographic techniques are crucial for isolating the desired product from the reaction mixture and assessing its purity. wikipedia.orgorganic-chemistry.org

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of reaction products. researchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase) and mobile phase, the desired coupled product can be separated from unreacted starting materials, homocoupled byproducts, and catalyst residues. nih.gov Preparative HPLC can be used to isolate the product on a larger scale.

For more complex mixtures or for achieving very high purity, multidimensional chromatography techniques, such as two-dimensional liquid chromatography (2D-LC), can be employed. numberanalytics.com In 2D-LC, fractions from a first chromatographic separation are subjected to a second separation on a column with a different selectivity, significantly enhancing the resolving power. numberanalytics.com

Gas chromatography (GC) is also a valuable technique, particularly for volatile and thermally stable products. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a reaction mixture.

| Chromatographic Technique | Application in this compound Reactions | Primary Use |

| High-Performance Liquid Chromatography (HPLC) | Separation of the desired cross-coupling product from byproducts and starting materials. researchgate.net | Isolation and Purity Assessment |

| Preparative HPLC | Isolation of the pure product on a milligram to gram scale. nih.gov | Purification |

| Gas Chromatography (GC) | Analysis of volatile products and byproducts. nih.gov | Purity Assessment |

| Two-Dimensional Liquid Chromatography (2D-LC) | Resolution of complex product mixtures that are not separable by single-dimension HPLC. numberanalytics.com | High-Resolution Separation |

This table summarizes the application of various chromatographic techniques in the context of reactions with this compound.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for monitoring the progress of reactions and for the identification of products and intermediates in organozinc chemistry. researchgate.netpurdue.edu

Electrospray ionization mass spectrometry (ESI-MS) is a particularly soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds, making it well-suited for studying organometallic species directly from solution. nih.govuvic.ca In the context of a Negishi coupling reaction with this compound, ESI-MS can be used to monitor the reaction in real-time by detecting the reactants, products, and even catalytic intermediates. nih.govrsc.org This provides valuable mechanistic information and helps in optimizing reaction conditions. nih.gov However, care must be taken in interpreting ESI mass spectra of organometallic compounds, as the observed ions may be adducts with solvent or other species in solution, and may not always represent the true distribution of species. nih.gov

For definitive product identification, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the product by providing a highly accurate mass measurement. researchgate.net Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of individual components of a complex reaction mixture. nih.govchromforum.org This is a powerful combination for both qualitative and quantitative analysis of the outcomes of reactions involving this compound.

| Mass Spectrometry Technique | Application for this compound | Key Information Provided |

| Electrospray Ionization (ESI-MS) | Real-time monitoring of Negishi coupling reactions. purdue.edunih.gov | Detection of reactants, products, and intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of the final product for elemental composition confirmation. researchgate.net | Unambiguous product identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of all components in a reaction mixture. chromforum.org | Comprehensive reaction profiling. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown products or intermediates by fragmentation analysis. scilit.com | Detailed structural information. |

This table highlights the use of mass spectrometry techniques for the analysis of this compound and its reactions.

Future Directions and Emerging Research Avenues in 2 Chloro 5 Methylphenylzinc Bromide Chemistry

Development of Sustainable and Green Synthetic Protocols

The development of environmentally friendly synthetic methods for preparing and utilizing arylzinc reagents is a significant area of future research. Traditional methods often involve harsh reagents and solvents. Current research focuses on creating more sustainable protocols.

One promising approach is the use of cobalt catalysis with a sacrificial zinc anode in an electrochemical process. organic-chemistry.org This method allows for the efficient synthesis of arylzinc compounds from aryl halides in more environmentally benign solvents like acetonitrile. organic-chemistry.org The process avoids the use of large quantities of bipyridine, which is a limitation of some existing methods. organic-chemistry.org

Another green approach involves the direct insertion of zinc metal into aryl halides, activated by minimal amounts of iodine in polar aprotic solvents. This method has shown high efficiency in preparing alkylzinc bromides, which can then be used in cross-coupling reactions.

Recent advancements also include the use of non-metallic organic superbases to promote iodine-zinc exchange reactions, offering a metal-catalyst-free pathway for generating arylzinc reagents. rsc.org This protocol has been successfully applied to the synthesis of various functionalized aryl and heteroaryl zinc reagents from aryl iodides and diethylzinc (B1219324). rsc.org

The following table summarizes some of the sustainable methods being explored:

| Method | Activating Agent/Catalyst | Key Advantages |

| Electrochemical Synthesis | Cobalt Halide/Pyridine | Avoids bulk bipyridine, uses greener solvents. organic-chemistry.org |

| Direct Zinc Insertion | Iodine (catalytic) | High efficiency, minimal activator required. |

| Iodine-Zinc Exchange | t-Bu-P4 Superbase | Metal-catalyst-free, broad substrate scope. rsc.org |

Exploration of Novel Catalytic Systems and Ligand Scaffolds

The efficiency and selectivity of cross-coupling reactions involving 2-Chloro-5-methylphenylzinc bromide are heavily dependent on the catalytic system. A major focus of ongoing research is the discovery of new catalysts and ligand scaffolds that can overcome existing limitations, such as the undesired β-hydride elimination pathway in couplings with secondary alkylzinc halides. nih.gov

Researchers have developed new biaryldialkylphosphine ligands, such as CPhos, which have demonstrated high efficiency in promoting the desired reductive elimination step in Negishi cross-coupling reactions. nih.gov These ligands have enabled the successful coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides, providing a reliable method for forming C(sp³)–C(sp²) bonds. nih.gov

The development of nickel-diazadiene complex catalysts has expanded the scope of arylzinc reagent generation to include aryl sulfonates, which are typically unreactive towards direct zinc insertion. nih.gov This catalytic zincation process provides access to synthetically valuable arylzinc sulfonates under mild conditions. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have benefited from the development of N-heterocyclic carbene (NHC) ligands. acs.org These ligands form strong bonds with the palladium center, leading to highly active and stable catalysts for reactions like the Negishi coupling. acs.org The exploration of bifunctional salen catalysts has also shown promise in accelerating the addition of organozinc reagents to ketoesters. researchgate.net

The table below highlights some innovative catalytic systems:

| Catalyst/Ligand System | Application | Key Features |

| CPhos Ligand/Palladium | Negishi Cross-Coupling | Suppresses β-hydride elimination, broad substrate scope. nih.gov |

| Nickel-Diazadiene Complex | Arylzinc Sulfonate Generation | Catalyzes zincation of aryl sulfonates. nih.gov |

| N-Heterocyclic Carbene (NHC) Ligands/Palladium | Negishi Cross-Coupling | Forms highly active and stable catalysts. acs.org |

| Bifunctional Salen Catalysts | Addition to Ketoesters | Accelerates carbonyl addition over reduction. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages for the synthesis and use of often unstable organozinc reagents like this compound. researchgate.net The ability to generate these reagents in situ and immediately use them in subsequent reactions enhances safety, reproducibility, and scalability. researchgate.netnih.gov

Continuous flow systems have been developed for the on-demand synthesis of organozinc halides. researchgate.netresearchgate.net In these systems, a solution of an organic halide is passed through a column containing metallic zinc, allowing for the controlled and reproducible generation of the organozinc reagent. researchgate.netresearchgate.net This approach overcomes the limitations of batch synthesis, such as exothermicity and sensitivity to air and water. researchgate.net

Automated end-to-end workflows that combine synthesis, work-up, and purification are being developed. nih.gov These platforms often utilize Negishi coupling in continuous flow to generate libraries of drug-like molecules with increased three-dimensional character. nih.gov The automated generation of organozinc reagents from readily available alkyl halides allows for a diverse range of functional groups to be introduced into (hetero)aryl halide scaffolds. nih.gov

These automated systems represent a significant step towards high-throughput synthesis and will likely have a major impact on medicinal chemistry and drug discovery. nih.gov

Role in the Total Synthesis of Complex Natural Products and Pharmaceuticals

Aryl zinc reagents are crucial intermediates in the synthesis of complex molecules due to their functional group tolerance and reactivity in C-C bond-forming reactions. sigmaaldrich.comwikipedia.org The Negishi coupling, which utilizes organozinc reagents, is a powerful tool in the total synthesis of natural products and pharmaceuticals. researchgate.netwikipedia.org

In the synthesis of complex molecules, the chemoselectivity of organozinc reagents is a significant advantage. wikipedia.org For instance, in the synthesis of Maoecrystal V, an arylzinc compound was used because it was significantly less reactive than the corresponding aryl-lithium species, thus tolerating the functional groups present in the subsequent coupling reaction. wikipedia.org

The development of new methods for preparing arylzinc reagents, such as those from aryl halides using cobalt catalysis, further expands their utility in synthesis. organic-chemistry.org These reagents can be directly used in subsequent palladium-catalyzed Negishi couplings. organic-chemistry.org The ability to construct complex carbocyclic and heterocyclic systems through reactions like the Reformatsky and Blaise reactions in flow also highlights the importance of organozinc chemistry in drug discovery. researchgate.net

The synthesis of (+)-7-bromotrypargine, a marine natural product, showcases the application of multi-step synthetic sequences where intermediates could potentially be formed via organozinc chemistry. nih.gov Furthermore, the modification of complex pharmaceutical scaffolds, such as in the development of inhibitors for Cryptosporidium parvum N-myristoyltransferase, often involves cross-coupling reactions where arylzinc reagents could play a key role. nih.gov

Expanding the Scope of C-H Functionalization with Aryl Zinc Reagents

Direct C-H functionalization is a highly atom-economical and efficient strategy for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The development of methods to use arylzinc reagents in C-H activation reactions is a burgeoning area of research. ed.ac.uk

While traditional cross-coupling reactions require pre-functionalized starting materials, direct C-H activation allows for the direct coupling of unfunctionalized arenes. youtube.com This approach has the potential to significantly reduce the number of synthetic steps and the generation of hazardous waste. nih.gov

Recent research has demonstrated the catalytic C-H zincation of arenes using a combination of a calcium hydride and a zinc amide. acs.org This process allows for the deprotonation of non-activated arenes to form the corresponding arylzinc reagents. acs.org Another innovative approach involves a transition-metal-free catalytic C-H metalation process to form aryl-zinc complexes using an amine/ammonium salt system. ed.ac.uk

The development of C-H activation methodologies is particularly relevant for the synthesis of π-conjugated molecules and polymers used in organic electronics. nih.gov Direct arylation through C-H bond activation can streamline the synthesis of these materials. nih.gov

Investigation of Polymerization and Materials Science Applications

The unique properties of arylzinc reagents make them attractive candidates for applications in polymerization and materials science. The ability to precisely control the structure of organic materials is crucial for tailoring their electronic and optical properties.

Direct arylation polymerization through C-H/C-H cross-coupling has emerged as a powerful method for synthesizing conjugated polymers. This approach avoids the need for pre-functionalized monomers, offering a more sustainable and efficient route to these materials.

The development of C-H activation methodologies within materials science is focused on several key areas, including:

Improving the selectivity of C-H/C-H coupling reactions to minimize side products. nih.gov

Utilizing earth-abundant first-row transition metals as catalysts instead of precious metals like palladium. nih.gov

Developing reactions that can be performed in environmentally friendly solvents like water. nih.gov

The synthesis of novel π-conjugated materials through these advanced polymerization techniques could lead to breakthroughs in organic electronics, such as more efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.